molecular formula C13H12O3 B1419833 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid CAS No. 1152583-23-7

3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid

Cat. No. B1419833
M. Wt: 216.23 g/mol
InChI Key: GIVVPLHXRBEWET-UHFFFAOYSA-N
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Description

“3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid” is a chemical compound with the molecular formula C13H12O3 . It has a molecular weight of 216.24 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12O3/c1-7-10-5-8-3-2-4-9(8)6-11(10)16-12(7)13(14)15/h5-6H,2-4H2,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the current literature.

Scientific Research Applications

Optical Resolution and Chiral Synthesis

Research by Yodo et al. (1988) explored the optical resolution and chiral synthesis of related compounds, such as methyl 6,7-dichloro-2,3-dihydrobenzo[b]furan-2-carboxylate. Their work highlighted efficient methods for the resolution of carboxylic acid and chiral synthesis with high optical yield, which could be significant for the study and application of 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid and its derivatives (Yodo, Matsushita, Ohsugi, & Harada, 1988).

Carboxylation and Furan Stability

Zawadzki et al. (2020) investigated the dissociative electron attachment to 2-furoic acid, a molecule consisting of a carboxylic group and a furan ring. Their study could provide insights into how carboxylation affects the stability of compounds like 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid, especially in the context of electron and proton transfer reactions (Zawadzki, Luxford, & Kočišek, 2020).

Oxidation and Reduction Studies

Cameron and Hildyard (1967) conducted a study on the oxidation and reduction of 5-hydroxy-2-methylnaphtho[1,2-b]furan. This research provides valuable information about the chemical behavior of furan derivatives under different conditions, which could be relevant to understanding the properties of 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid (Cameron & Hildyard, 1967).

Synthesis of Anilines via Diels-Alder Reaction

Padwa et al. (1997) explored the Diels-Alder reaction of 5-amino-2-furancarboxylic acid methyl ester with various dienophiles. This method of preparing substituted anilines may offer a synthetic route relevant to compounds like 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid and its derivatives (Padwa, Dimitroff, Waterson, & Wu, 1997).

Advanced Synthesis Techniques and Applications

Several other studies have focused on advanced synthesis techniques and potential applications of furan derivatives, which can offer insights into the broader scope of research and application of 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid. These include works by Wen et al. (2020) on bio-based furans, Reddy et al. (2002) on diarylfuran carboxylic acid esters, and Liao et al. (2005) on benzo[b]furan-3-carboxylic acids. Each of these studies contributes to the understanding of the synthesis, stability, and potential industrial applications of furan derivatives (Wen, Zhang, Zong, & Li, 2020), (Reddy, Salahuddin, Neelakantan, & Iyengar, 2002), (Liao, Smith, Fathi, & Yang, 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-methyl-6,7-dihydro-5H-cyclopenta[f][1]benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-7-10-5-8-3-2-4-9(8)6-11(10)16-12(7)13(14)15/h5-6H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVVPLHXRBEWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C3CCCC3=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid
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3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid
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3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid
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3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid
Reactant of Route 5
3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid
Reactant of Route 6
3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid

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